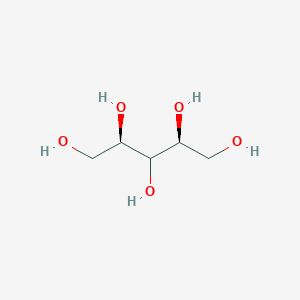

Xylitol

Cat. No. B092547

Key on ui cas rn:

16277-71-7

M. Wt: 152.15 g/mol

InChI Key: HEBKCHPVOIAQTA-NGQZWQHPSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05728225

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.

Name

xylitol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

sugars

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:10])[C@@H:2]([C@H:4]([C@@H:6]([CH2:8][OH:9])[OH:7])[OH:5])[OH:3].[CH2:11]([OH:20])[C@@H:12]([OH:19])[CH:13]([OH:18])[C@H:14]([OH:17])[CH2:15][OH:16].[CH2:21]([OH:30])[CH:22]([OH:29])[CH:23]([OH:28])[CH:24]([OH:27])[CH2:25][OH:26]>>[O:10]=[CH:1][C@@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:15][OH:16])[OH:9])[OH:7])[OH:5])[OH:3].[CH2:21]([OH:30])[C@@H:22]([OH:29])[CH:23]([OH:28])[C@H:24]([OH:27])[CH2:25][OH:26].[OH:16][CH2:15][C:14]([C@H:13]([C@@H:12]([CH2:11][OH:20])[OH:19])[OH:18])=[O:17].[O:9]=[CH:8][C@@H:6]([C@H:4]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:5])[OH:7]

|

Inputs

Step One

|

Name

|

xylitol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](O)[C@@H](O)[C@H](O)CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](C([C@@H](CO)O)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C(C(CO)O)O)O)O

|

Step Four

[Compound]

|

Name

|

sugars

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which are particularly well adapted to the crystallization of xylitol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([C@H](C([C@@H](CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)CO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05728225

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.

Name

xylitol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

sugars

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:10])[C@@H:2]([C@H:4]([C@@H:6]([CH2:8][OH:9])[OH:7])[OH:5])[OH:3].[CH2:11]([OH:20])[C@@H:12]([OH:19])[CH:13]([OH:18])[C@H:14]([OH:17])[CH2:15][OH:16].[CH2:21]([OH:30])[CH:22]([OH:29])[CH:23]([OH:28])[CH:24]([OH:27])[CH2:25][OH:26]>>[O:10]=[CH:1][C@@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:15][OH:16])[OH:9])[OH:7])[OH:5])[OH:3].[CH2:21]([OH:30])[C@@H:22]([OH:29])[CH:23]([OH:28])[C@H:24]([OH:27])[CH2:25][OH:26].[OH:16][CH2:15][C:14]([C@H:13]([C@@H:12]([CH2:11][OH:20])[OH:19])[OH:18])=[O:17].[O:9]=[CH:8][C@@H:6]([C@H:4]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:5])[OH:7]

|

Inputs

Step One

|

Name

|

xylitol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](O)[C@@H](O)[C@H](O)CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](C([C@@H](CO)O)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C(C(CO)O)O)O)O

|

Step Four

[Compound]

|

Name

|

sugars

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which are particularly well adapted to the crystallization of xylitol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([C@H](C([C@@H](CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)CO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05728225

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.

Name

xylitol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

sugars

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:10])[C@@H:2]([C@H:4]([C@@H:6]([CH2:8][OH:9])[OH:7])[OH:5])[OH:3].[CH2:11]([OH:20])[C@@H:12]([OH:19])[CH:13]([OH:18])[C@H:14]([OH:17])[CH2:15][OH:16].[CH2:21]([OH:30])[CH:22]([OH:29])[CH:23]([OH:28])[CH:24]([OH:27])[CH2:25][OH:26]>>[O:10]=[CH:1][C@@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:15][OH:16])[OH:9])[OH:7])[OH:5])[OH:3].[CH2:21]([OH:30])[C@@H:22]([OH:29])[CH:23]([OH:28])[C@H:24]([OH:27])[CH2:25][OH:26].[OH:16][CH2:15][C:14]([C@H:13]([C@@H:12]([CH2:11][OH:20])[OH:19])[OH:18])=[O:17].[O:9]=[CH:8][C@@H:6]([C@H:4]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:5])[OH:7]

|

Inputs

Step One

|

Name

|

xylitol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](O)[C@@H](O)[C@H](O)CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](C([C@@H](CO)O)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C(C(CO)O)O)O)O

|

Step Four

[Compound]

|

Name

|

sugars

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which are particularly well adapted to the crystallization of xylitol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([C@H](C([C@@H](CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)CO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |